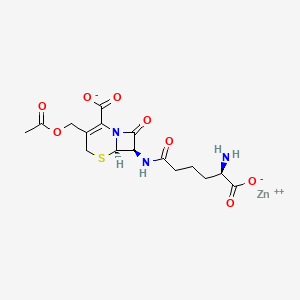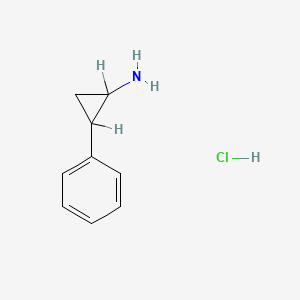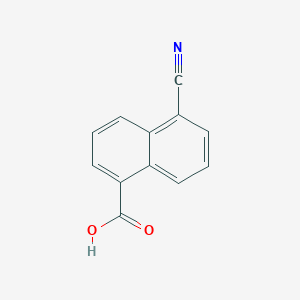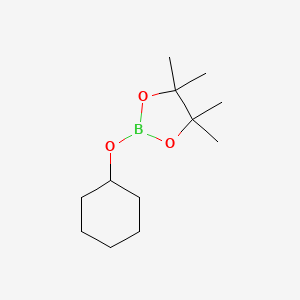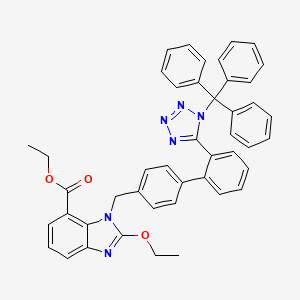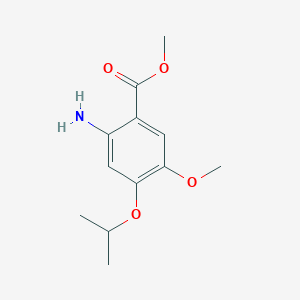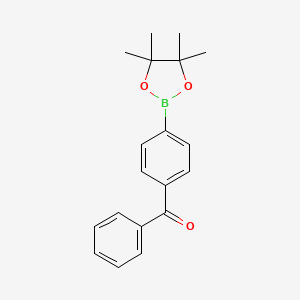
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
説明
“Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone” is a chemical compound. It is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is a boronic acid derivative1. This compound is often used in the field of medicine and as a chemical intermediate2.
Synthesis Analysis
The synthesis of this compound could involve the use of 4-Formylphenylboronic acid pinacol cyclic ester2. However, the exact synthesis process for this specific compound isn’t available in the retrieved data.
Molecular Structure Analysis
The molecular structure of this compound is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane1. However, the exact molecular structure of “Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone” isn’t available in the retrieved data.
Chemical Reactions Analysis
The chemical reactions involving this compound aren’t explicitly mentioned in the retrieved data. However, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, is known to be used in borylation, hydroboration, and coupling reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the retrieved data. However, a related compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, has a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index of 1.3961.科学的研究の応用
Molecular Structure Analysis
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone and similar compounds have been studied for their molecular structures using various analytical techniques. These compounds are confirmed through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational analysis using density functional theory (DFT) shows consistency with crystal structures determined by single-crystal X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals are investigated to reveal physicochemical properties (Huang et al., 2021).
Application in Boronated Compounds
The preparation of boronated compounds including variants of phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is studied for their potential use in medical applications. The cytotoxicities and boron uptake of these derivatives are investigated in vitro using human and animal cells, indicating potential applications in medical research and therapies (Morrison et al., 2010).
Fluorescence Probe Development
Compounds like phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone are explored for developing organic thin-film fluorescence probes. These are considered for detecting peroxide-based explosives due to their reactivity with hydrogen peroxide. Such research highlights the potential of these compounds in developing sensitive detection systems for security applications (Fu et al., 2016).
Enhanced Brightness in Nanoparticles
These compounds have been used in the synthesis of heterodifunctional polyfluorenes, leading to the development of stable nanoparticles with bright fluorescence emission. These particles have applications in bio-imaging and optical sensors due to their high quantum yields and emission tuning capabilities (Fischer et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound aren’t explicitly mentioned in the retrieved data. However, it’s always important to handle chemical compounds with care and follow appropriate safety protocols.
将来の方向性
The future directions for the use of this compound aren’t explicitly mentioned in the retrieved data. However, given its relation to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, it could potentially be used in various chemical reactions and as a chemical intermediate1.
Please note that this analysis is based on the available data and may not be fully exhaustive or up-to-date. For a more comprehensive analysis, please refer to the latest research and literature in the field.
特性
IUPAC Name |
phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)17(21)14-8-6-5-7-9-14/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQXNDKEDAWVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478836 | |
| Record name | Phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone | |
CAS RN |
269410-03-9 | |
| Record name | Phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1365240.png)
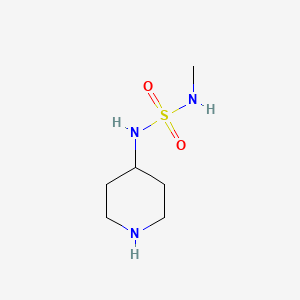
![Methyl 3-[[(2S)-2-aminopropanoyl]amino]propanoate](/img/structure/B1365242.png)
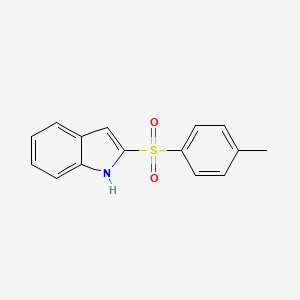
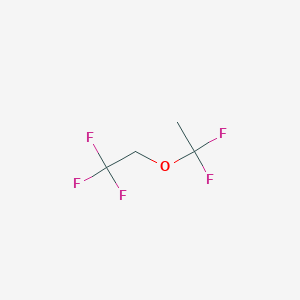
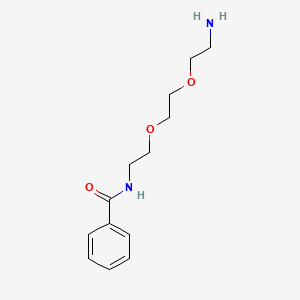
![(3S,7R,8AS)-3-methyloctahydropyrrolo-[1,2-a]pyrazin-7-ol](/img/structure/B1365252.png)
![N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentanamine](/img/structure/B1365254.png)
